
2-(4-(4-Chlorostyryl)phenyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Chlorostyryl)phenyl)benzofuran is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structural features of benzofuran make it a valuable scaffold for the development of new therapeutic agents and other functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorostyryl)phenyl)benzofuran typically involves the cyclization of ortho-hydroxystilbenes. One common method is the metal-free cyclization mediated by hypervalent iodine reagents. For example, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired product in good yields . Another method involves the oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes. For instance, the use of microwave-assisted synthesis (MWI) has been reported to obtain benzofuran derivatives with high yields and reduced reaction times . Additionally, the use of palladium nanoparticles as catalysts in Sonogashira cross-coupling reactions under ambient conditions has been demonstrated to be effective for the synthesis of various benzofurans .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Chlorostyryl)phenyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can result in various functionalized benzofuran derivatives.
Applications De Recherche Scientifique
2-(4-(4-Chlorostyryl)phenyl)benzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Benzofuran derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Chlorostyryl)phenyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer activities . The compound’s unique structural features allow it to bind to these targets with high affinity, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran derivative with potential therapeutic applications.
Uniqueness
2-(4-(4-Chlorostyryl)phenyl)benzofuran is unique due to its specific structural features, which confer distinct biological activities and potential applications. Compared to other benzofuran derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H15ClO |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-1-benzofuran |
InChI |
InChI=1S/C22H15ClO/c23-20-13-9-17(10-14-20)6-5-16-7-11-18(12-8-16)22-15-19-3-1-2-4-21(19)24-22/h1-15H/b6-5+ |
Clé InChI |
DVWKVZWKMHBSHM-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



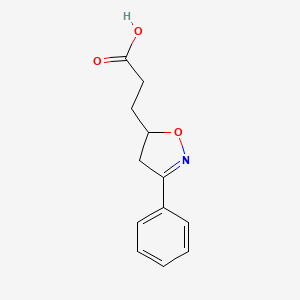
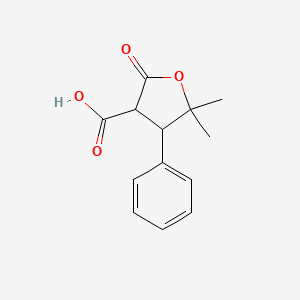
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)
![2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B12886709.png)
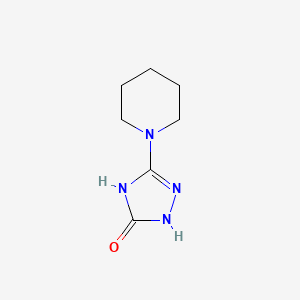

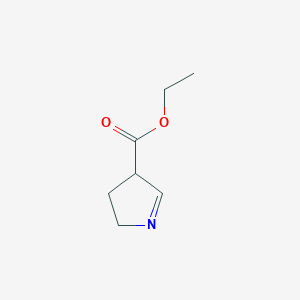


![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
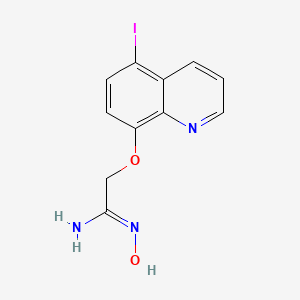

![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
